2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoacetic acid hydrate
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Overview
Description
2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoacetic acid hydrate is a chemical compound with significant applications in various scientific fields. It is known for its role as a buffer substance, particularly in biological and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoacetic acid hydrate typically involves the reaction of piperazine derivatives with ethylene oxide, followed by oxidation and hydration steps. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction routes but optimized for higher yields and cost-effectiveness. The process includes rigorous quality control measures to ensure the compound meets the required standards for its various applications.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoacetic acid hydrate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can produce a variety of substituted piperazine compounds.
Scientific Research Applications
2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoacetic acid hydrate is widely used in scientific research due to its buffering properties. It is particularly valuable in:
Chemistry: Used as a buffer in various chemical reactions to maintain stable pH levels.
Biology: Essential in cell culture media to provide a stable environment for cell growth and function.
Medicine: Utilized in pharmaceutical formulations to ensure the stability and efficacy of drugs.
Industry: Applied in biochemical assays and diagnostic kits to maintain consistent reaction conditions.
Mechanism of Action
The compound exerts its effects primarily through its buffering capacity. It helps maintain a stable pH in various environments by neutralizing acids and bases. This is crucial in biological systems where pH stability is essential for enzyme activity and cellular functions. The molecular targets include hydrogen ions, which the compound interacts with to prevent significant pH fluctuations.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethanesulfonic acid
- N-(2-Hydroxyethyl)piperazine-N’-(2-ethanesulfonic acid)
- 4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid sodium salt
Uniqueness
2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoacetic acid hydrate is unique due to its specific buffering range and stability under various conditions. Compared to similar compounds, it offers a broader pH buffering range and greater stability, making it more versatile for different applications.
Properties
IUPAC Name |
2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoacetic acid;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4.H2O/c11-6-5-9-1-3-10(4-2-9)7(12)8(13)14;/h11H,1-6H2,(H,13,14);1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKSBUUKMDODOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)C(=O)O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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